Superior Intraocular Penetration vs Clindamycin Phosphate
In a direct comparative study evaluating intraocular absorption following topical administration in rabbits, clindamycin hydrochloride monohydrate produced antibiotic levels that were two to six times higher than those achievable with clindamycin phosphate in the uvea, aqueous humor, and cornea [1]. The study utilized a validated gas chromatographic analytical method to quantify tissue concentrations. The superior penetration of the hydrochloride monohydrate is attributed to its higher lipid solubility relative to the more hydrophilic phosphate ester prodrug [1].
| Evidence Dimension | Intraocular tissue concentration after topical administration |
|---|---|
| Target Compound Data | Clindamycin hydrochloride monohydrate: achieved therapeutic levels in uvea, aqueous humor, and cornea |
| Comparator Or Baseline | Clindamycin phosphate: lower antibiotic levels in all measured ocular tissues |
| Quantified Difference | 2- to 6-fold higher tissue concentrations in uvea, aqueous humor, and cornea |
| Conditions | Topical administration in albino rabbits; 0.2% clindamycin formulations; quantification via gas chromatography |
Why This Matters
For ophthalmic formulation development, this 2- to 6-fold penetration advantage directly influences the selection of the hydrochloride monohydrate as the preferred active pharmaceutical ingredient (API) to achieve therapeutic intraocular drug levels.
- [1] Devlin JL, Mercer KB, Dea FJ, Leopold IH. Intraocular Penetration of Topical Clindamycin in Rabbits. Arch Ophthalmol. 1978;96(9):1650-1652. doi:10.1001/archopht.1978.03910060276019 View Source
